molecular formula C18H18ClN3O4 B4979068 1-(2-chloro-4-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine

1-(2-chloro-4-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B4979068
M. Wt: 375.8 g/mol
InChI Key: VGHVMCALIYNCDU-UHFFFAOYSA-N
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Description

1-(2-chloro-4-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine typically involves the following steps:

    Chlorination: The addition of a chlorine atom to the benzene ring.

    Acylation: The attachment of the benzoyl group to the piperazine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Common techniques include:

    Batch reactors: for controlled synthesis.

    Continuous flow reactors: for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to specific receptors to modulate their activity.

    Pathways: Interference with specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine
  • 1-(2-chloro-4-nitrobenzoyl)-4-(2-hydroxyphenyl)piperazine
  • 1-(2-chloro-4-nitrobenzoyl)-4-(2-ethylphenyl)piperazine

Uniqueness

1-(2-chloro-4-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine is unique due to the presence of both a methoxy group and a nitro group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c1-26-17-5-3-2-4-16(17)20-8-10-21(11-9-20)18(23)14-7-6-13(22(24)25)12-15(14)19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHVMCALIYNCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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